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Ac-PAL-AMC

Cat. No.: B3026253
M. Wt: 498.6 g/mol
InChI Key: BWJPVHDZSJFFDM-NDXORKPFSA-N
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Description

Contextualizing Fluorogenic Substrates in Proteasome Enzymology

Fluorogenic substrates are molecules that are non-fluorescent or weakly fluorescent until they are cleaved by a specific enzyme. In the context of proteasome research, these substrates typically consist of a short peptide sequence recognized by a specific catalytic subunit, linked to a fluorescent molecule, known as a fluorophore. The peptide sequence directs the substrate to the active site of the proteasome, and upon cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence. The intensity of this fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzymatic activity of the proteasome subunit being investigated.

A commonly used fluorophore in these substrates is 7-amino-4-methylcoumarin (B1665955) (AMC). When attached to the peptide, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond, free AMC is liberated, and its fluorescence can be detected. This principle allows for real-time, quantitative measurement of proteasome activity in a variety of experimental settings, including purified enzyme preparations and complex cell lysates.

Overview of Ac-PAL-AMC's Distinct Role in Proteasome Activity Assessment

This compound, or Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin, is a fluorogenic substrate designed with a specific peptide sequence (Pro-Ala-Leu) that is preferentially recognized and cleaved by the β1i (also known as LMP2) subunit of the immunoproteasome. This subunit is one of the three catalytic subunits unique to the immunoproteasome, replacing its constitutive counterpart, β1.

The distinct role of this compound lies in its high selectivity for the immunoproteasome over the constitutive proteasome. researchgate.netcaymanchem.comsouth-bay-bio.com Research has demonstrated that this compound is readily hydrolyzed by the immunoproteasome, while its hydrolysis by the constitutive proteasome is negligible. researchgate.net This specificity makes this compound an invaluable tool for researchers seeking to isolate and measure the "caspase-like" activity of the β1i subunit, without significant interference from the constitutive proteasome. south-bay-bio.com

The cleavage of this compound by the β1i subunit releases the fluorescent AMC molecule, which can be quantified to determine the specific activity of the immunoproteasome. caymanchem.comsouth-bay-bio.com

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Full Chemical NameAcetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin
Molecular FormulaC₂₆H₃₄N₄O₆
Molecular Weight498.6 g/mol
Fluorophore7-amino-4-methylcoumarin (AMC)
Excitation Wavelength~345-351 nm
Emission Wavelength~430-445 nm

Detailed Research Findings

The utility of this compound as a specific research tool is underscored by several key research findings that highlight its selectivity and application in cellular studies.

One of the most significant findings is the clear demonstration of its preferential cleavage by the immunoproteasome. In studies using purified preparations of both immunoproteasomes and constitutive proteasomes, this compound was shown to be readily hydrolyzed by the immunoproteasome, whereas its cleavage by the constitutive proteasome was not observed. researchgate.net This high degree of selectivity is fundamental to its role in distinguishing between the activities of these two major proteasome subtypes.

Furthermore, the application of this compound in cell-based assays has provided valuable insights into the regulation of immunoproteasome activity. For instance, in studies involving the treatment of cells with interferon-gamma (IFN-γ), a known inducer of immunoproteasome expression, a significant increase in the hydrolysis of this compound was observed. Specifically, a 5.2-fold increase in the fluorescent signal from this compound was measured in IFN-γ-treated cells compared to untreated cells. nih.gov This finding not only validates the use of this compound to monitor changes in immunoproteasome activity in a cellular context but also quantifies the extent to which inflammatory stimuli can upregulate the function of this proteasome subtype.

The specificity of this compound has also been leveraged to probe the effects of selective immunoproteasome inhibitors. In experiments where cell extracts were pre-treated with a β1i-selective inhibitor, the hydrolysis of this compound was almost completely inhibited. researchgate.net This demonstrates that the measured activity is indeed attributable to the β1i subunit and further establishes this compound as a reliable substrate for screening and characterizing immunoproteasome-specific inhibitors.

Table 2: Substrate Specificity and Research Applications of this compound

ParameterFindingReference
Proteasome Selectivity Readily hydrolyzed by the immunoproteasome, but not by the constitutive proteasome. researchgate.net
Target Subunit β1i (LMP2) of the immunoproteasome. south-bay-bio.com
Cellular Activity Modulation 5.2-fold increase in hydrolysis in IFN-γ-treated cells. nih.gov
Inhibitor Specificity Hydrolysis is almost completely blocked by β1i-selective inhibitors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N4O6 B3026253 Ac-PAL-AMC

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJPVHDZSJFFDM-NDXORKPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism and Enzymatic Specificity of Ac Pal Amc

Ac-PAL-AMC Hydrolysis by the 20S Immunoproteasome LMP2/β1i Subunit

This compound, with the chemical structure Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin, is a synthetic substrate designed to specifically measure the activity of the LMP2/β1i catalytic subunit of the 20S immunoproteasome. medchemexpress.com The immunoproteasome is a specialized form of the proteasome expressed predominantly in cells of hematopoietic origin, where its catalytic β-subunits (β1, β2, and β5) are replaced by the interferon-γ-inducible subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. nih.govmdpi.com The hydrolysis of this compound occurs via the cleavage of the amide bond between the C-terminal leucine (B10760876) residue of the peptide and the amine group of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. This proteolytic event is catalyzed by the N-terminal threonine (Thr1) residue within the active site of the β1i subunit.

The specificity of this compound for the immunoproteasome is a direct consequence of structural differences in the substrate-binding channels of the catalytic subunits. The S1 binding pocket of the immunoproteasome's β1i subunit is lined with hydrophobic amino acids. uni-konstanz.de This hydrophobic environment preferentially accommodates and stabilizes the branched, nonpolar side chain of the leucine residue at the P1 position of the this compound substrate, facilitating efficient cleavage. uni-konstanz.de

Conversely, the corresponding β1 subunit of the constitutive proteasome possesses a different amino acid composition in its S1 pocket, which is less favorable for binding hydrophobic residues and instead shows a preference for cleaving after acidic amino acids. nih.govresearchgate.net This structural divergence results in the inefficient hydrolysis of this compound by the constitutive proteasome. Experimental data from cell lysates demonstrates this specificity, where the rate of this compound hydrolysis is significantly higher in cells induced to express immunoproteasomes compared to those expressing only constitutive proteasomes. nih.gov

Table 1: Comparative Hydrolysis of this compound by Proteasome Subtypes
Proteasome TypeCell Lysate ConditionRelative this compound Hydrolysis Rate (RFU/min)
Constitutive ProteasomeUntreated HeLa CellsLow
ImmunoproteasomeIFN-γ-Treated HeLa CellsHigh

This interactive table summarizes findings that signal intensities from the this compound substrate are generally weaker in cells with constitutive proteasomes compared to cells treated with IFN-γ, which induces the expression of immunoproteasomes, leading to significantly higher hydrolysis rates. nih.gov

The proteolytic activity associated with the β1 and β1i subunits is historically referred to as "caspase-like" activity or post-glutamyl peptide hydrolyzing (PGPH) activity. nih.gov This nomenclature originated from the observation that the constitutive β1 subunit preferentially cleaves peptide bonds C-terminal to acidic residues, such as aspartate and glutamate. nih.gov This cleavage preference is analogous to that of caspases, a family of cysteine proteases central to apoptosis, which famously cleave after aspartate residues (e.g., in the sequence DEVD).

However, while the term "caspase-like" is applied to the β1i subunit due to its homology and structural correspondence to the β1 subunit, its substrate specificity has diverged significantly. nih.gov The immunoproteasome's β1i subunit has evolved a preference for cleavage after hydrophobic residues, particularly those with branched side chains, rather than acidic ones. uni-konstanz.de Therefore, the use of this compound to measure the "caspase-like" activity of the immunoproteasome reflects a legacy naming convention rather than a direct similarity in substrate preference to caspases.

This compound is precisely designed to detect the branched-chain amino acid (BCAA) preferring activity of the β1i subunit. nih.govnih.gov Leucine, the P1 residue of the substrate, is one of the three BCAAs, along with isoleucine and valine. youtube.com The molecular basis for this specificity lies in the architecture of the β1i active site. The S1 pocket is shaped by conserved amino acid substitutions (e.g., Arg45Leu) that increase its hydrophobicity and alter its size compared to the constitutive β1 subunit. uni-konstanz.de This creates a sterically and chemically favorable environment for the binding of peptide substrates that terminate in a branched, hydrophobic residue, making this compound a highly specific tool for characterizing this particular enzymatic function of the immunoproteasome.

Principles of Fluorophore Release and Signal Transduction

The utility of this compound as a reporter substrate is based on the fluorogenic properties of the 7-amino-4-methylcoumarin (AMC) group. The assay principle relies on a classic fluorescence quenching and dequenching mechanism directly linked to enzymatic activity.

In the intact this compound substrate, the AMC molecule is covalently linked to the C-terminal leucine via an amide bond. In this conjugated state, the fluorescence of the coumarin (B35378) ring system is effectively quenched. frontiersin.orgfrontiersin.org Upon enzymatic hydrolysis by the β1i subunit, the amide bond is cleaved, liberating free AMC. The free form of AMC is highly fluorescent, emitting a strong signal at a characteristic wavelength when excited by light of an appropriate wavelength. frontiersin.org This transition from a quenched state to a highly fluorescent state upon substrate cleavage makes AMC an excellent reporter moiety for detecting proteolytic activity.

Table 2: Properties of 7-amino-4-methylcoumarin (AMC) Reporter
PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.2 g/mol
Excitation Maximum (λex)~345-360 nm
Emission Maximum (λem)~440-460 nm
State in SubstrateFluorescence Quenched (non-fluorescent)
State after CleavageHighly Fluorescent

The release of AMC provides a continuous, real-time signal that is directly proportional to the rate of substrate hydrolysis by the enzyme. By monitoring the increase in fluorescence intensity over time using a fluorometer or microplate reader, one can determine the initial velocity (V₀) of the reaction. nih.gov

For rigorous kinetic analysis, the measured relative fluorescence units (RFU) must be converted into the molar concentration of the product formed (free AMC). This is achieved by generating a standard curve with known concentrations of free AMC under the same assay conditions (buffer, temperature, pH). researchgate.netnih.govigem.org The linear relationship between AMC concentration and fluorescence intensity allows for the direct conversion of RFU values from the enzymatic reaction into moles of product generated per unit of time. This quantitative data is essential for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which characterize the enzyme's affinity for the substrate and its catalytic efficiency, respectively. nih.govrsc.org

Advanced Methodological Applications of Ac Pal Amc in Biochemical and Cellular Assays

Precision Quantification of Immunoproteasome Subunit Catalytic Activities

Ac-PAL-AMC is specifically designed as a fluorogenic substrate to measure the caspase-like activity of the immunoproteasome's β1i subunit. south-bay-bio.comsouth-bay-bio.com The peptide sequence Pro-Ala-Leu is preferentially recognized and cleaved by the β1i active site. nih.gov This substrate consists of the tripeptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond by an active β1i subunit, the free AMC is released, resulting in a significant increase in fluorescence. caymanchem.comtargetmol.com

This fluorescence can be monitored over time using a fluorometer, typically with excitation wavelengths around 345-351 nm and emission wavelengths at 430-445 nm. caymanchem.comsouth-bay-bio.com The rate of AMC release is directly proportional to the enzymatic activity of the β1i subunit. A key advantage of this compound is its high selectivity for the immunoproteasome over the constitutive proteasome, which does not hydrolyze this substrate efficiently. south-bay-bio.combio-connect.nladipogen.com This specificity allows for the precise quantification of β1i activity even in mixed populations of proteasome subtypes or in complex biological samples like cell lysates. nih.gov For instance, studies have shown a dramatic 5.2-fold increase in the hydrolysis of this compound in cell lysates treated with IFN-γ, a known inducer of immunoproteasome expression, thereby confirming the substrate's specificity. nih.gov

Utility in High-Throughput Screening Platforms for Proteasome Modulators

The specific and reliable nature of the this compound assay makes it highly suitable for high-throughput screening (HTS) to discover and characterize novel modulators of immunoproteasome activity. nih.gov The assay's format, typically conducted in 96-well or 384-well plates, allows for the rapid testing of large compound libraries. researchgate.netnih.gov

In HTS campaigns, this compound is used to identify compounds that selectively inhibit the β1i subunit. The assay involves incubating the immunoproteasome enzyme with a library of test compounds before adding the this compound substrate. mdpi.com A compound that inhibits β1i activity will prevent or reduce the cleavage of this compound, resulting in a lower fluorescence signal compared to untreated controls. This provides a clear and quantifiable readout for identifying potential inhibitors. mdpi.com The availability of such immunoproteasome-selective substrates is considered a powerful tool for screening potential inhibitors on a large scale. nih.gov Researchers have successfully used this approach to screen commercially available collections and identify novel, non-covalent inhibitors of the β1i and β5i subunits. mdpi.com

Once potential inhibitors are identified, this compound is crucial for determining their potency, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov This is achieved by performing dose-response assays where the immunoproteasome is incubated with varying concentrations of the inhibitor. The resulting fluorescence data is used to generate an inhibition curve from which the IC50 value can be calculated. researchgate.net

Furthermore, the specificity of an inhibitor can be assessed by comparing its activity against different proteasome subunits. By running parallel assays with this compound (for β1i) and other specific substrates, such as Ac-ANW-AMC for the β5i subunit or substrates for the constitutive proteasome (e.g., Z-LLE-AMC for β1), a comprehensive specificity profile can be established. nih.gov This allows researchers to distinguish between compounds that are highly selective for β1i, those that inhibit multiple immunoproteasome subunits, and those that are non-specific and also inhibit the constitutive proteasome.

Table 1: Example IC50 Values for a Hypothetical β1i-selective Inhibitor This table is for illustrative purposes to demonstrate how data from this compound assays are presented.

Proteasome SubunitSubstrateInhibitor IC50 (nM)
Immunoproteasome
β1i (LMP2)This compound50
β5i (LMP7)Ac-ANW-AMC>10,000
Constitutive Proteasome
β1 (C5)Z-LLE-AMC>10,000
β5 (MB1)Suc-LLVY-AMC>10,000

Integration with Activity-Based Protein Profiling (ABPP) Approaches

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses active site-directed chemical probes to assess the functional state of entire enzyme families in complex proteomes. wikipedia.orgnih.gov While ABPP typically employs covalent probes that bind irreversibly to the active site, fluorogenic substrates like this compound serve as critical orthogonal tools within the ABPP workflow. nih.govyoutube.com

Substrate assays using this compound can be used to:

Validate Target Engagement: After treating a biological system with an activity-based probe designed to target proteasome subunits, an this compound assay can confirm that the probe has functionally engaged and inhibited the β1i subunit by showing a corresponding decrease in substrate cleavage.

Screen for Non-Covalent Inhibitors: ABPP probes are generally designed to identify covalent inhibitors. This compound-based assays are essential for HTS campaigns aimed at discovering non-covalent inhibitors, which function by competing with the substrate for access to the active site.

Quantify Functional Activity: While ABPP probes can identify active enzymes, kinetic assays with this compound provide a more direct and quantitative measure of the catalytic rate of the β1i subunit, offering complementary information on enzyme function. youtube.com

Application in Capture Proteasome Assays (CAPA) for Complex Biological Samples

To study proteasome activity in a more physiologically relevant context, it is often necessary to isolate the proteasome complex from other cellular components that might interfere with the assay. This compound is well-suited for use in such "capture" assays. One such method involves the immunoprecipitation of proteasome complexes from cell or tissue lysates using specific antibodies. nih.gov

In this approach, cells are lysed, and the proteasome is captured from the lysate using antibodies targeting a proteasome subunit, which are coupled to microbeads. nih.gov After washing away unbound proteins, the captured and purified proteasome's activity can be measured by resuspending the beads in a buffer containing this compound. nih.gov This technique allows for the specific measurement of β1i activity from proteasomes isolated from a particular cell type or tissue, free from interference by other cellular proteases, and is particularly useful when dealing with substrates that may have poor cell permeability. nih.gov

Comparative Enzymatic Analysis of Different Proteasome Subtypes

A key application of this compound is in the comparative analysis of different proteasome subtypes, including the standard proteasome, the immunoproteasome, and intermediate proteasomes which contain a mix of subunits. nih.gov By using a panel of fluorogenic substrates, each with a preference for a different catalytic subunit, researchers can generate an "activity fingerprint" that defines the composition and functional state of the proteasome population within a biological sample. nih.gov

For example, a typical analysis might compare the hydrolysis of this compound (β1i-specific) with that of Z-LLE-AMC (β1-specific), Ac-ANW-AMC (β5i-specific), and Suc-LLVY-AMC (β5-specific). nih.govnih.govubpbio.com This comparative approach has been used to demonstrate the shift from constitutive proteasome to immunoproteasome activity in cells stimulated with inflammatory cytokines like IFN-γ. nih.gov Such studies reveal minimal this compound cleavage in unstimulated cells, with a significant increase following stimulation, corresponding to the upregulation of the β1i subunit. nih.gov

Table 2: Fluorogenic Substrates for Comparative Proteasome Activity Profiling

SubstrateTarget SubunitProteasome TypeActivity Measured
This compoundβ1i (LMP2)ImmunoproteasomeCaspase-like
Ac-ANW-AMCβ5i (LMP7)ImmunoproteasomeChymotrypsin-like
Z-LLE-AMCβ1 (C5)Constitutive ProteasomeCaspase-like
Suc-LLVY-AMCβ5 (MB1)Constitutive & ImmunoChymotrypsin-like
Ac-KQL-AMCβ2i (MECL-1)ImmunoproteasomeTrypsin-like
Boc-LRR-AMCβ2 (C7)Constitutive ProteasomeTrypsin-like

This multipronged approach provides a detailed and dynamic picture of proteasome function, which is essential for understanding its role in both normal physiology and disease.

Strategic Controls for Differentiating Proteasome Activity from Other Cellular Proteases

When employing this compound in complex biological samples such as cell lysates or tissue homogenates, it is imperative to implement a series of strategic controls to ensure that the observed fluorescence signal is a true representation of proteasome activity, and not a result of cleavage by other cellular proteases. The inherent complexity of the cellular proteolytic landscape necessitates a multi-faceted approach to confidently attribute the hydrolysis of this compound to its intended target, the β1i subunit of the immunoproteasome.

A primary and indispensable control involves the use of specific proteasome inhibitors. By comparing the rate of this compound cleavage in the presence and absence of these inhibitors, researchers can quantify the portion of substrate turnover directly attributable to the proteasome. The remaining activity, if any, can be ascribed to non-proteasomal proteases. A panel of well-characterized proteasome inhibitors is often employed to dissect the contributions of the constitutive proteasome and the immunoproteasome.

Table 1: Comparative Inhibition Profile of Proteasome Inhibitors

Inhibitor Target Subunit(s) Mechanism of Action Typical Working Concentration Key Distinctions
MG132 β5 > β1, β2 Reversible peptide aldehyde 1-10 µM Broad-spectrum proteasome inhibitor; can also inhibit other proteases like calpains and cathepsins at higher concentrations.
Bortezomib (B1684674) β5, β5i > β1, β1i Slowly reversible boronate 10-100 nM FDA-approved drug; potent inhibitor of both constitutive and immunoproteasome chymotrypsin-like activity.
Carfilzomib β5, β5i > β2, β2i Irreversible epoxyketone 20-200 nM Highly selective for the proteasome with sustained inhibition. Overcomes some forms of bortezomib resistance.
ONX-0914 (PR-957) β5i Irreversible epoxyketone 100-500 nM Highly selective for the immunoproteasome β5i subunit, with minimal inhibition of the constitutive proteasome.

Experimental Designs for Specificity Confirmation:

A robust experimental design will often incorporate a combination of the following controls:

Broad-Spectrum Proteasome Inhibition: Initial experiments should include a broad-spectrum proteasome inhibitor, such as MG132 or Bortezomib, to establish the total proteasome-dependent cleavage of this compound. A significant reduction in fluorescence upon addition of these inhibitors is the first indication of proteasome-mediated activity.

Immunoproteasome-Specific Inhibition: To specifically isolate the activity of the immunoproteasome, a highly selective inhibitor like ONX-0914 is utilized. The decrease in this compound hydrolysis in the presence of ONX-0914 provides a measure of the β5i-associated activity, which is often correlated with β1i activity due to the coordinated function of the immunoproteasome subunits.

Cellular Models with Differential Proteasome Expression: A powerful biological control involves the use of cell lines with varying levels of immunoproteasome expression. For example, many non-hematopoietic cell lines express low basal levels of the immunoproteasome but can be stimulated with interferon-gamma (IFN-γ) to upregulate the expression of immunoproteasome subunits, including β1i. Comparing this compound cleavage in lysates from untreated versus IFN-γ-treated cells can demonstrate a clear correlation between β1i expression and substrate hydrolysis. Furthermore, the use of knockout cell lines or animal models deficient in specific immunoproteasome subunits provides the most definitive evidence for the specificity of this compound. In cells lacking the β1i subunit, for instance, this compound cleavage should be significantly diminished.

By systematically applying these strategic controls, researchers can confidently differentiate the specific activity of the immunoproteasome from the broader landscape of cellular proteolysis, thereby ensuring the accuracy and reliability of data generated using this compound.

Ac Pal Amc in Immunoproteasome Function and Regulation Studies

Dissecting the Catalytic Mechanisms of Immunoproteasome Subunits

Ac-PAL-AMC serves as a specific probe to investigate the catalytic mechanisms of immunoproteasome subunits, particularly the β1i subunit. jkchemical.comwikipedia.orgnih.gov Studies comparing the hydrolysis of this compound by purified immunoproteasomes versus constitutive proteasomes have demonstrated the selective cleavage of this substrate by the immunoproteasome, confirming its utility in distinguishing between the activities of these two proteasome isoforms. jkchemical.comwikipedia.orgnih.gov Further validation of this compound's specificity for β1i has been achieved through experiments using β1i-selective inhibitors, such as UK101, which effectively inhibit the hydrolysis of this compound. nih.gov Comparisons with other commonly used proteasome substrates, such as Suc-LLVY-AMC (a substrate for β5c and β5i subunits) or Ac-ANW-AMC (a substrate for the β5i subunit), further highlight the specificity of this compound for the β1i active site. jkchemical.comnih.govjkchemical.combiopioneer.com.twdrugbank.comfluoroprobe.com The rate of this compound hydrolysis is directly used to quantify the caspase-like or branched amino acid preferring activity associated with the β1i subunit of the immunoproteasome. fishersci.cathegoodscentscompany.com

Investigating Genetic Polymorphisms and their Impact on Immunoproteasome Activity

This compound has been instrumental in studies aimed at understanding how genetic variations, or polymorphisms, can influence the catalytic activity of immunoproteasome subunits. jkchemical.comwikipedia.org By providing a direct measure of β1i activity, this substrate allows researchers to assess the functional consequences of specific genetic polymorphisms within genes encoding immunoproteasome subunits. jkchemical.comwikipedia.org

Analysis of PSMB9 Codon 60 Polymorphisms and β1i Subunit Function

A notable application of this compound has been in the investigation of the impact of polymorphisms at codon 60 of the PSMB9 gene on the function of the β1i subunit. fishersci.ptcenmed.comnih.govctdbase.orgciteab.comjkchemical.comwikipedia.org The PSMB9 gene encodes the β1i (LMP2) subunit of the immunoproteasome. Studies utilizing this compound hydrolysis to measure β1i catalytic activity in cancer cell lines with different PSMB9 codon 60 genotypes (e.g., H/H, R/H, and R/R) have provided insights into the functional implications of these genetic variations. jkchemical.comwikipedia.org Research findings indicate that while variable β1i activity can be observed among different cell lines, the PSMB9 codon 60 polymorphism itself does not appear to have a significant impact on the catalytic activity of the β1i subunit expressed in these cancer cells. jkchemical.comwikipedia.org This suggests that, in the context studied, this specific polymorphism does not substantially alter the intrinsic enzymatic function of β1i as measured by this compound hydrolysis.

Characterization of Novel and Existing Immunoproteasome Subunit-Selective Inhibitors

This compound plays a crucial role in the discovery and characterization of compounds that selectively inhibit specific immunoproteasome subunits. nih.govjkchemical.combiopioneer.com.twfluoroprobe.com It is routinely used in enzymatic assays to determine the potency and selectivity of potential inhibitors, particularly those targeting the β1i subunit. nih.govbiopioneer.com.twfluoroprobe.com By measuring the residual β1i activity using this compound in the presence of varying concentrations of an inhibitor, researchers can determine the inhibitor's half maximal inhibitory concentration (IC50) for β1i. Comparing the IC50 values obtained with this compound to those obtained with substrates for other catalytic subunits (like β5i or β5c) allows for the assessment of an inhibitor's selectivity profile. nih.govbiopioneer.com.twfluoroprobe.com For instance, studies have used this compound to evaluate the inhibitory effects of compounds such as UK101 and ONX-0914 on β1i activity. nih.govbiopioneer.com.tw The structural features of this compound, such as the presence of a P3-L-Pro residue, have also provided insights that guide the design and synthesis of novel β1-selective proteasome inhibitors. uni-freiburg.de

Research Applications of Ac Pal Amc in Pathophysiological Investigations

Studies in Oncogenesis and Proteasomal Dysregulation

The immunoproteasome is increasingly recognized for its role in cancer biology, influencing tumor cell survival, proliferation, and immune evasion. Ac-PAL-AMC serves as a critical analytical tool to probe the activity of the β1i subunit in neoplastic contexts, shedding light on its contribution to oncogenesis and its potential as a therapeutic target.

This compound has been employed to measure β1i-specific activity across a range of cancer cell lines, confirming the differential expression and activity of the immunoproteasome in malignant cells. Research has validated this compound as a highly selective probe for β1i activity, demonstrating that its hydrolysis is readily performed by purified immunoproteasomes but not by constitutive proteasomes. researchgate.net

In studies involving pancreatic cancer cell extracts (Panc-1), this compound hydrolysis was significant and could be almost completely abolished by pre-treatment with UK101, a known β1i-selective inhibitor. researchgate.net This confirms that the measured activity is specific to the β1i subunit. Similarly, the substrate, sometimes referred to as ANC-PAL-AMC, has been used to determine β1i catalytic activity in multiple myeloma cell lines such as RPMI-8226, contributing to a broader understanding of how immunoproteasome function supports this hematologic malignancy. aacrjournals.org

Table 1: Application of this compound in Cancer Cell Line Research
Cancer Cell LineCancer TypeKey Finding Using this compoundReference
Panc-1Pancreatic CancerDemonstrated significant and specific β1i activity that was inhibitable by the selective inhibitor UK101. researchgate.net
RPMI-8226Multiple MyelomaUsed to measure baseline β1i catalytic activity as part of studies investigating proteasome function. aacrjournals.org
HeLaCervical CancerQuantified a 5.2-fold increase in β1i activity upon stimulation with the inflammatory cytokine IFN-γ. semanticscholar.org

The emergence of resistance to proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, is a major clinical challenge, particularly in the treatment of multiple myeloma. nih.govresearchgate.net While this compound is a substrate and not an inhibitor, it serves as a crucial diagnostic tool for investigating the molecular mechanisms of resistance.

Resistance can arise from various adaptations, including mutations in the proteasome's catalytic subunits or a shift in the composition and reliance on different proteasome forms. researchgate.netnih.gov For instance, cancer cells may upregulate immunoproteasome expression to compensate for the inhibition of the constitutive proteasome. By using this compound in tandem with substrates for other catalytic subunits, researchers can precisely map the activity profile of the entire proteasome complex in both drug-sensitive and drug-resistant cancer cells.

This approach allows for the identification of functional shifts, such as an increased dependence on β1i activity for survival in resistant clones. Such findings can inform the development of next-generation therapeutic strategies, including the combination of constitutive proteasome inhibitors with specific immunoproteasome inhibitors to overcome resistance. elifesciences.org

Role in Autoimmune Disease Research and Immunoproteasome-Targeted Therapeutic Strategies

The immunoproteasome is highly expressed in hematopoietic cells and is induced by pro-inflammatory cytokines, placing it at the center of immune regulation and the pathogenesis of autoimmune diseases. nih.gov this compound is a key reagent for assessing the role of the β1i subunit in these conditions and for validating novel therapeutic agents that target the immunoproteasome.

Elevated immunoproteasome activity is a feature of several autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and multiple sclerosis. nih.gov this compound enables researchers to quantify the specific upregulation of β1i activity in tissues and cells from animal models of these diseases. For example, in studies of experimental colitis, this compound can be used to measure β1i activity in spleen lysates, providing a direct biochemical readout of the immunoproteasome's dysregulation during intestinal inflammation. This allows for a clearer understanding of how this specific catalytic activity contributes to the pro-inflammatory environment and T-cell differentiation characteristic of autoimmune pathologies. nih.gov

A primary application of this compound in therapeutic research is to confirm the target engagement and specificity of novel immunoproteasome inhibitors. By measuring the reduction in this compound hydrolysis in cells or tissue extracts treated with an inhibitor, scientists can verify that the drug effectively blocks β1i activity.

This method has been critical for accurately profiling inhibitor specificity. For instance, the inhibitor ONX-0914 was initially described as being highly selective for the β5i subunit. However, subsequent studies using this compound demonstrated that ONX-0914 also modestly inhibits β1i activity at relevant concentrations, revealing a broader activity profile than first understood. nih.govresearchgate.net This detailed characterization is essential for interpreting the biological effects of inhibitors in preclinical autoimmune models and for advancing the development of next-generation therapeutics with tailored specificity.

Table 2: Use of this compound for Profiling Immunoproteasome Inhibitors
InhibitorFinding with this compoundImplicationReference
ONX-0914Demonstrated modest but clear inhibition of β1i activity, revising its profile as a purely β5i-selective inhibitor.Provides a more complete understanding of the inhibitor's mechanism of action in autoimmune models. nih.govresearchgate.net
UK101Confirmed high selectivity for the β1i subunit through near-complete inhibition of this compound hydrolysis.Validates UK101 as a specific tool for studying the biological role of the β1i subunit. researchgate.net

Analysis of Cellular Proteostasis and Interplay with Organelle Function

Cellular proteostasis, or protein homeostasis, is the dynamic process of synthesizing, folding, trafficking, and degrading proteins to maintain cellular health. The proteasome is a cornerstone of this network, responsible for degrading misfolded, damaged, or unneeded proteins. nih.gov The immunoproteasome represents a specialized arm of this system, which can be rapidly induced under conditions of stress, such as inflammation or viral infection. nih.gov

This compound allows for the specific analysis of the β1i subunit's contribution to the proteostasis network. Studies have shown that exposing cells like HeLa to the inflammatory cytokine interferon-gamma (IFN-γ) results in a dramatic 5.2-fold increase in the hydrolysis of this compound. semanticscholar.org This demonstrates the dynamic upregulation of β1i activity in response to extracellular stress signals, highlighting its role in remodeling the cell's proteolytic capacity to cope with an altered environment.

This adaptive function is critical for the interplay with organelle health. For example, the endoplasmic reticulum (ER) is the site of synthesis for most secreted and transmembrane proteins. Conditions that disrupt protein folding in the ER cause "ER stress" and activate the unfolded protein response (UPR). nih.gov A key component of the UPR is the enhanced degradation of misfolded proteins via the ER-associated degradation (ERAD) pathway, which delivers substrates to the proteasome. By upregulating its activity, the immunoproteasome can alleviate the burden of misfolded proteins, thereby mitigating ER stress and preventing the induction of apoptosis. Assays using this compound are therefore essential for quantifying this specific component of the cellular response to proteotoxic stress originating from organelle dysfunction. nih.gov

Examination of Proteasomal Regulation in Response to Mitochondrial Dysfunction

This compound is a fluorogenic substrate specifically designed to measure the caspase-like activity of the β1i (also known as LMP2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome that is typically expressed in immune cells but can also be induced in other cell types under conditions of stress, such as inflammation and oxidative stress, which are often linked to mitochondrial dysfunction.

When the β1i subunit of the immunoproteasome cleaves the peptide sequence of this compound, it liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence can be quantified, providing a direct measure of the immunoproteasome's caspase-like activity. This specificity allows researchers to distinguish the activity of the immunoproteasome from that of the constitutive proteasome, which is present in all cells.

Detailed Research Findings

Research investigating the interplay between mitochondrial dysfunction and the proteasome system has highlighted a crucial role for the immunoproteasome in cellular stress responses. Mitochondrial dysfunction is a known source of reactive oxygen species (ROS), which can lead to oxidative stress and the accumulation of damaged, oxidized proteins. The immunoproteasome is thought to be more efficient at clearing these oxidized proteins compared to the constitutive proteasome.

While direct studies comprehensively detailing the use of this compound to measure β1i activity in response to a range of mitochondrial toxins are still emerging, the established role of the immunoproteasome in oxidative stress provides a strong basis for its application in this context. For instance, in cellular models of mitochondrial stress induced by agents that disrupt the electron transport chain, an upregulation of immunoproteasome subunits is often observed.

In a hypothetical study, researchers could treat cells with a mitochondrial toxin, such as rotenone (B1679576) (a complex I inhibitor) or antimycin A (a complex III inhibitor), to induce mitochondrial dysfunction and oxidative stress. By subsequently preparing cell lysates and performing a fluorometric assay with this compound, they could quantify the specific activity of the immunoproteasome's β1i subunit. An increase in fluorescence would indicate an upregulation of immunoproteasome activity, suggesting a compensatory mechanism to clear damaged proteins and mitigate cellular damage.

To illustrate the potential findings, the following interactive data table represents hypothetical results from such an experiment.

Treatment Groupβ1i (caspase-like) Activity (Relative Fluorescence Units/μg protein)Fold Change vs. Control
Control (Vehicle)100 ± 81.0
Rotenone (1 μM)185 ± 121.85
Antimycin A (1 μM)160 ± 101.60

This hypothetical data demonstrates a significant increase in the caspase-like activity of the immunoproteasome in response to mitochondrial toxins. Such findings would support the hypothesis that mitochondrial dysfunction triggers an upregulation of immunoproteasome activity as a protective cellular response. The use of this compound would be critical in dissecting this specific enzymatic activity and attributing it directly to the β1i subunit of the immunoproteasome.

Future Research Directions and Methodological Enhancements Utilizing Ac Pal Amc

Optimization and Standardization of Ac-PAL-AMC Assay Conditions for Diverse Research Contexts

Standardizing assay conditions for this compound across different sample types (e.g., purified proteasomes, cell lysates, tissue extracts) and experimental setups is crucial for ensuring reproducibility and comparability of results across studies ubpbio.comnih.govubpbio.com. Optimization efforts may involve determining optimal substrate concentrations, buffer compositions, pH, temperature, and incubation times for specific research questions and biological matrices ubpbio.comnih.govubpbio.com. While general protocols exist, tailoring these conditions can enhance assay sensitivity and specificity, particularly when dealing with low proteasome concentrations or complex biological samples ubpbio.comnih.govubpbio.com. Further research is needed to establish universally accepted guidelines or best practices for using this compound in diverse research scenarios, potentially leading to the development of standardized kits or protocols that minimize variability.

Development of Multiplexed Assays Incorporating this compound for Simultaneous Proteasome Activity Profiling

Current research often involves measuring the activity of different proteasome subunits (β1, β2, β5 of the constitutive proteasome and β1i, β2i, β5i of the immunoproteasome) using individual fluorogenic substrates like this compound (for β1i), Suc-LLVY-AMC (for β5/β5i), and Boc-LRR-AMC or Ac-KQL-AMC (for β2/β2i) nih.govubpbio.comnih.govnih.govuniversiteitleiden.nlnih.gov. Developing multiplexed assays that allow for the simultaneous measurement of multiple proteasome subunit activities within a single sample would significantly increase throughput and provide a more comprehensive profile of proteasome function nih.govuniversiteitleiden.nl. This could involve using substrates conjugated to spectrally distinct fluorophores or employing technologies that enable the deconvolution of signals from multiple fluorophores in a single well universiteitleiden.nl. Integrating this compound into such multiplexed platforms would allow for the simultaneous assessment of β1i activity alongside other catalytic subunits, providing a more complete picture of immunoproteasome and constitutive proteasome interplay in various cellular states.

Computational Modeling and In Silico Studies to Inform this compound Substrate-Enzyme Interactions

Computational approaches, such as molecular docking and dynamics simulations, can provide valuable insights into the precise binding interactions between this compound and the β1i active site mdx.ac.ukmdpi.comnih.gov. These studies can help elucidate the structural basis for this compound's selectivity and inform the rational design of improved substrates or inhibitors targeting β1i nih.govmdx.ac.ukkezarlifesciences.com. By modeling the key residues involved in substrate recognition and catalysis within the β1i pocket, researchers can predict how modifications to the this compound peptide sequence or the AMC fluorophore might affect binding affinity and cleavage efficiency nih.govmdx.ac.ukkezarlifesciences.com. In silico studies can also help identify potential off-target interactions with other proteases, guiding the development of more specific probes nih.gov.

Expanding the Application of this compound in Investigating Uncharacterized Proteasome-Related Pathways

While primarily known as a β1i substrate, further research could explore the potential utility of this compound in probing less-characterized aspects of proteasome biology or related pathways. This might involve investigating its cleavage by proteasome-associated proteins or other cellular proteases under specific conditions nih.gov. Exploring the use of this compound in studies of proteasome assembly, regulation by post-translational modifications, or interaction with other cellular systems could reveal novel roles or regulatory mechanisms involving the β1i subunit nih.gov. Furthermore, applying this compound in studies of specific disease models where immunoproteasome activity is implicated could uncover new therapeutic targets or biomarkers nih.govmdx.ac.uk.

Development of Cell-Permeable Analogs or Advanced Delivery Systems for In Situ Investigations

A limitation of peptide-based substrates like this compound can be their permeability across cell membranes, which can restrict their use in live-cell assays or in vivo studies acs.org. Developing cell-permeable analogs of this compound or advanced delivery systems (e.g., nanoparticles, liposomes) could enable the direct assessment of β1i activity within living cells or tissues acs.orgnih.gov. This would provide a more physiologically relevant context for studying immunoproteasome function and its dynamics in real-time within a native cellular environment acs.org. Such advancements would significantly broaden the scope of research utilizing this compound, allowing for investigations into the spatial and temporal regulation of β1i activity in complex biological systems.

Q & A

Q. What is Ac-PAL-AMC, and how does it function as a fluorogenic substrate for β1i immunoproteasome activity?

this compound (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin) is a fluorogenic substrate selectively cleaved by the β1i (LMP2) subunit of the immunoproteasome. Upon hydrolysis, it releases the fluorescent AMC moiety (excitation/emission: 351/430 nm), enabling quantitative measurement of β1i activity. Its selectivity for immunoproteasome over constitutive proteasome makes it ideal for studying immune-related proteolysis .

Q. How can researchers validate the specificity of this compound for β1i in enzymatic assays?

Specificity is confirmed by:

  • Pre-treating samples with β1i-selective inhibitors (e.g., UK101), which fully block this compound hydrolysis .
  • Comparing activity in immunoproteasome-enriched samples (e.g., PBMCs) vs. constitutive proteasome sources (e.g., RBC lysates) .
  • Cross-verifying with substrates like Suc-LLVY-AMC (β5/β5i-specific) to rule out cross-reactivity .

Advanced Research Questions

Q. How should researchers design experiments to assess β1i activity variability across cancer cell lines using this compound?

  • Cell Line Selection : Use panels of cancer cell lines (e.g., colon, lung, pancreatic) with confirmed PSMB9 genotypes (e.g., codon 60 polymorphisms) to evaluate genetic influences .
  • Controls : Include constitutive proteasome inhibitors (e.g., epoxomicin) and immunoproteasome-specific blockers (e.g., UK101) .
  • Normalization : Express hydrolysis rates as fluorescence units per µg protein or per cell count to standardize activity measurements .

Q. What factors explain contradictory this compound hydrolysis rates in published studies?

Key variables include:

  • Cell Type : Activity varies between cancer cell lines due to intrinsic β1i expression levels, independent of PSMB9 polymorphisms .
  • Inhibitor Concentrations : Suboptimal UK101 doses may fail to fully suppress β1i, leading to false signals .
  • Sample Preparation : Differences in lysate purity (e.g., PBMC vs. whole-cell extracts) affect substrate accessibility .

Q. How does this compound compare to Suc-LLVY-AMC in specificity and experimental applications?

  • Specificity : this compound is β1i-selective, while Suc-LLVY-AMC is cleaved by both β5 (constitutive) and β5i (immunoproteasome) subunits. UK101 only partially inhibits Suc-LLVY-AMC hydrolysis, highlighting its lower specificity .
  • Applications : Use this compound for immunoproteasome-specific studies (e.g., viral infection models ), while Suc-LLVY-AMC suits broad proteasome activity screens .

Q. Do PSMB9 codon 60 polymorphisms impact this compound-based assessments of β1i activity?

No. Studies in colon, pancreatic, and lung cancer cell lines (H/H, R/H, and R/R genotypes) show no significant correlation between PSMB9 polymorphisms and β1i catalytic activity. Researchers can safely use this compound without genotyping cell lines for codon 60 status .

Q. What optimization strategies improve this compound performance in high-throughput screens?

  • Substrate Concentration : Use saturating doses (e.g., 50–100 µM) to ensure Vmax conditions .
  • Incubation Time : Monitor fluorescence kinetics (e.g., every 5–10 minutes for 1–2 hours) to capture linear activity phases .
  • Plate Readers : Use instruments with 351/430 nm filters and temperature control (e.g., Molecular Devices SpectraMax M5) .

Q. How can this compound be applied in translational studies to monitor immunoproteasome inhibition?

  • Clinical Samples : Isolate PBMCs from patients pre- and post-treatment (e.g., bortezomib therapy) and measure β1i activity changes .
  • Data Normalization : Express activity as fold change relative to baseline (untreated controls) to account for inter-patient variability .
  • Correlation Analysis : Link β1i inhibition to clinical outcomes (e.g., tumor regression, immune cell infiltration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.